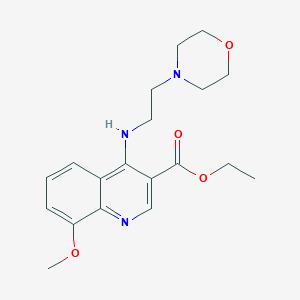
Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate, also known as EMAQ, is a quinoline derivative that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized using a multi-step process involving several chemical reactions.
作用機序
The mechanism of action of Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate involves the binding of the compound to zinc ions in biological systems. Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate has a high affinity for zinc ions, which allows it to selectively bind to these ions and emit fluorescence upon binding. This mechanism of action makes Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate an ideal candidate for use in imaging and sensing applications.
Biochemical and Physiological Effects:
Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects at low concentrations. However, at high concentrations, Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate may exhibit cytotoxicity and cause cell death. Therefore, it is important to use caution when working with this compound in lab experiments.
実験室実験の利点と制限
One of the main advantages of using Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate in lab experiments is its high selectivity for zinc ions. This makes it an ideal candidate for use in imaging and sensing applications. However, one of the limitations of using Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate is its complex synthesis method, which requires careful attention to detail to ensure the purity of the final product.
将来の方向性
There are several future directions for the use of Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate in scientific research. One potential application is as a fluorescent probe for the detection of other metal ions in biological systems, such as copper and iron. Additionally, Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate may be used as a tool for studying the role of zinc ions in various biological processes, such as gene expression and enzymatic activity. Further research is needed to fully understand the potential applications of Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate in scientific research.
合成法
The synthesis of Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate involves a multi-step process that begins with the reaction of 8-methoxy-4-aminoquinoline with ethyl chloroformate to form ethyl 8-methoxy-4-aminoquinoline-3-carboxylate. This intermediate is then reacted with morpholine and ethylene oxide to produce ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate, which is the final product. The synthesis method is complex and requires careful attention to detail to ensure the purity of the final product.
科学的研究の応用
Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is as a fluorescent probe for the detection of zinc ions in biological systems. Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate has been shown to selectively bind to zinc ions and emit fluorescence upon binding, making it an ideal candidate for use in imaging and sensing applications.
特性
製品名 |
Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate |
|---|---|
分子式 |
C19H25N3O4 |
分子量 |
359.4 g/mol |
IUPAC名 |
ethyl 8-methoxy-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C19H25N3O4/c1-3-26-19(23)15-13-21-18-14(5-4-6-16(18)24-2)17(15)20-7-8-22-9-11-25-12-10-22/h4-6,13H,3,7-12H2,1-2H3,(H,20,21) |
InChIキー |
AUXHIDJIZHHLDW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCN3CCOCC3)C=CC=C2OC |
正規SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCN3CCOCC3)C=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B241571.png)
![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)

![N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide](/img/structure/B241578.png)
![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)


![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)

![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)
